2-(Prop-1-en-1-yl)cyclopentan-1-ol
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Overview
Description
2-(Prop-1-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentanol derivative where a prop-1-en-1-yl group is attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with prop-1-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Prop-1-en-1-yl bromide is reacted with magnesium in anhydrous ether to form prop-1-en-1-ylmagnesium bromide.
Grignard Reaction: The prepared Grignard reagent is then added to cyclopentanone in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: 2-(Prop-1-en-1-yl)cyclopentanone.
Reduction: 2-(Prop-1-en-1-yl)cyclopentane.
Substitution: 2-(Prop-1-en-1-yl)cyclopentyl chloride.
Scientific Research Applications
2-(Prop-1-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)cyclopentan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-1-en-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a triple bond in the propyl group.
2-(Prop-2-en-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the double bond.
1,2-Dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol: Contains additional methyl groups and a different position of the propyl group.
Uniqueness
2-(Prop-1-en-1-yl)cyclopentan-1-ol is unique due to the specific position of the prop-1-en-1-yl group, which influences its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,4,7-9H,3,5-6H2,1H3/b4-2+ |
InChI Key |
JQSOYWKTXACQRM-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1CCCC1O |
Canonical SMILES |
CC=CC1CCCC1O |
Origin of Product |
United States |
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